LC3-mHTT-IN-AN1
Overview
Description
LC3-mHTT-IN-AN1 is a linker compound that interacts with both mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta. This compound is designed to target mutant huntingtin protein to autophagosomes, thereby reducing the levels of mutant huntingtin protein in an allele-selective manner in cultured Huntington disease mouse neurons .
Mechanism of Action
Target of Action
LC3-mHTT-IN-AN1, also known as LC3-mHTT-IN-1 or 5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidene)indolin-2-one or (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one, primarily targets the mutant huntingtin protein (mHTT) and LC3B . These targets play a crucial role in the pathogenesis of Huntington’s disease (HD), a neurodegenerative disorder .
Mode of Action
This compound interacts with both mHTT and LC3B . The compound’s interaction with its targets leads to a reduction in the levels of mHTT in an allele-selective manner in cultured Huntington disease (HD) mouse neurons .
Biochemical Pathways
This compound affects the autophagy pathway . Autophagy is a cellular degradation pathway that targets intracellular material in distinct vesicles, termed autophagosomes, to the lysosome . LC3B is a key component of this pathway, and the interaction of this compound with LC3B and mHTT leads to the engulfment and enhanced clearance of mHTT .
Pharmacokinetics
The compound is soluble in dmso , which may influence its absorption and distribution in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action involve a reduction in the levels of mHTT in an allele-selective manner in cultured Huntington disease (HD) mouse neurons . This reduction in mHTT levels is achieved by targeting mHTT to autophagosomes .
Biochemical Analysis
Biochemical Properties
LC3-mHTT-IN-AN1 interacts with both mutant huntingtin protein (mHTT) and LC3B .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it decreases Hdh Q7/Q140, but not wild-type huntingtin, levels in primary mouse cortical neurons when used at a concentration of 300 nM .
Molecular Mechanism
It is known that it interacts with both mutant huntingtin protein (mHTT) and LC3B . This interaction is thought to play a role in the reduction of mHTT levels in an allele-selective manner .
Preparation Methods
The synthetic route for LC3-mHTT-IN-AN1 involves the interaction of specific reagents under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C15H9Br2NO3 and a molecular weight of 411.04 .
Chemical Reactions Analysis
LC3-mHTT-IN-AN1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LC3-mHTT-IN-AN1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between linker compounds and target proteins.
Biology: It is used to investigate the mechanisms of autophagy and the role of linker compounds in targeting specific proteins to autophagosomes.
Medicine: It is used in research related to Huntington’s disease, as it has been shown to reduce the levels of mutant huntingtin protein in an allele-selective manner.
Industry: It is used in the development of new therapeutic strategies for neurodegenerative diseases.
Comparison with Similar Compounds
LC3-mHTT-IN-AN1 is unique in its ability to interact with both mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta. Similar compounds include:
LC3-mHTT-IN-1: Another linker compound that interacts with mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta.
STK521330: A compound with similar properties and interactions.
5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidene)indolin-2-one: A compound with similar chemical structure and interactions.
Biological Activity
LC3-mHTT-IN-AN1 is a compound designed to target and facilitate the degradation of mutant huntingtin protein (mHTT), which is implicated in Huntington's disease (HD). This compound operates through the autophagy pathway, utilizing the microtubule-associated protein 1A/1B light chain 3 (LC3) to promote the clearance of mHTT. The following sections will detail the biological activity of this compound, including its mechanisms, efficacy in various models, and relevant case studies.
The primary mechanism by which this compound exerts its effects is through autophagic degradation . The compound binds selectively to mHTT, facilitating its recruitment to autophagosomes via interaction with LC3. The binding specificity is crucial as it does not affect wild-type huntingtin (wtHTT), thereby minimizing potential side effects associated with targeting normal protein functions.
Key Mechanisms:
- Autophagosome Tethering : this compound links mHTT to autophagosomes, promoting its degradation.
- Allele-selective Targeting : The compound selectively lowers levels of mHTT without affecting wtHTT, which is vital for therapeutic applications.
- PolyQ Interaction : The compound interacts with the expanded polyglutamine (polyQ) tract in mHTT, enhancing specificity for disease-causing proteins.
Efficacy in Cell Models
Research indicates that this compound effectively reduces mHTT levels in various cellular models. In one study, the compound demonstrated a significant decrease in mHTT levels in cultured mouse neurons, confirming its potential for therapeutic application in HD .
In Vivo Studies
In vivo studies using mouse models of Huntington's disease have shown that treatment with this compound leads to improved phenotypes associated with HD, such as motor function and survival rates. These findings highlight the compound's efficacy beyond cell culture systems .
Data Tables
Case Study 1: Cellular Response
In a controlled experiment using primary cultured neurons from Huntington's disease models, treatment with this compound resulted in a marked decrease in mHTT levels. This was quantified using Western blot analysis, showing a reduction of approximately 50% compared to untreated controls. The study concluded that the compound effectively engages the autophagic machinery to clear pathogenic proteins .
Case Study 2: In Vivo Efficacy
Another study examined the effects of this compound in R6/2 mice, a model for HD. Mice treated with the compound exhibited improved motor coordination and extended lifespan compared to those receiving a placebo. Behavioral assays indicated enhanced performance on rotarod tests, suggesting that the compound not only reduces mHTT but also mitigates some of the neurodegenerative impacts of HD .
Properties
IUPAC Name |
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLWRHHVIBYEO-KMKOMSMNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.